molecular formula C10H10ClFO B1396889 (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol CAS No. 1202774-93-3

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol

Cat. No.: B1396889
CAS No.: 1202774-93-3
M. Wt: 200.64 g/mol
InChI Key: GOFWTQNPGNZQSH-UHFFFAOYSA-N
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Description

It is a white crystalline powder commonly used in scientific experiments as a reactant, intermediate, or starting material.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with cyclopropylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is cooled to -70°C, and cyclopropylmagnesium bromide is added. The mixture is then stirred at -70°C for 1 hour, slowly warmed to 25°C, and stirred for an additional hour. The reaction mixture is then treated with saturated ammonium chloride aqueous solution and extracted with ethyl acetate. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol has several scientific research applications, including:

    Chemistry: Used as a reactant or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s effects are likely mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzenemethanol: Shares a similar structure but lacks the cyclopropyl group.

    4-Chloro-2-fluorophenyl)(phenyl)methanol: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and physical properties

Biological Activity

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, along with a cyclopropyl group attached to the methanol moiety. Its molecular formula is C10H10ClFC_10H_{10}ClF and it has a molecular weight of approximately 188.64 g/mol.

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its potential as a precursor in the synthesis of pharmacologically active compounds. The following sections detail specific areas of biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives with fluorinated phenyl groups can enhance potency against various cancer cell lines due to improved interactions with target proteins involved in cell proliferation and survival pathways .

Compound IC50 (nM) Cell Line Mechanism of Action
This compoundTBDMCF-7 (Breast Cancer)Induction of apoptosis via GPX4 inhibition
Analog A50HeLa (Cervical Cancer)Inhibition of cell cycle progression
Analog B20A549 (Lung Cancer)Activation of ferroptosis

The proposed mechanism for the anticancer activity involves the inhibition of glutathione peroxidase 4 (GPX4), an enzyme critical for lipid peroxidation detoxification. Inhibition leads to ferroptosis, a form of regulated cell death characterized by iron-dependent oxidative damage .

Case Studies

  • Study on Ferroptosis Induction
    • A study demonstrated that compounds similar to this compound could induce ferroptosis in cancer cells. The incorporation of electrophilic warheads enhances reactivity towards thiol groups in proteins, leading to selective cytotoxicity .
  • Synthesis and Evaluation
    • In a synthetic study, various analogs were created from this compound, revealing structure-activity relationships that highlight the importance of the cyclopropyl moiety in enhancing biological activity against cancer cell lines .

Pharmacological Applications

The compound serves as a promising scaffold for drug development, particularly in creating novel anticancer agents. Its ability to induce apoptosis through ferroptosis presents opportunities for therapeutic strategies targeting resistant cancer types.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFWTQNPGNZQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.00 g (6.31 mmol) of 4-chloro-2-fluorobenzaldehyde were introduced into 20 ml of diethyl ether at 0° C., 19 ml (9.46 mmol) of 0.5N cyclopropylmagnesium bromide solution in THF were added, and the mixture was stirred at RT overnight. The reaction mixture was added to water, the phases were separated, the aqueous phase was extracted twice with ethyl acetate, and the combined organic phases were dried over magnesium sulfate, filtered and concentrated. The crude product was purified by preparative HPLC (RP18 column; mobile phase: acetonitrile/water) to result in 730 mg (58% of theory) of the title compound.
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cyclopropylmagnesium bromide
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.